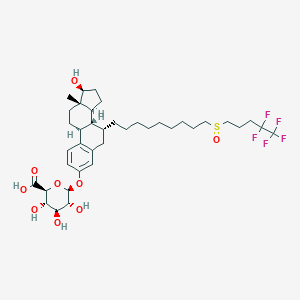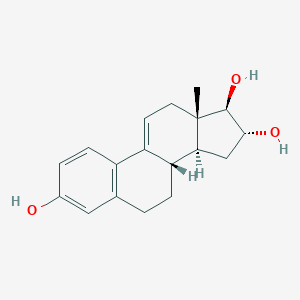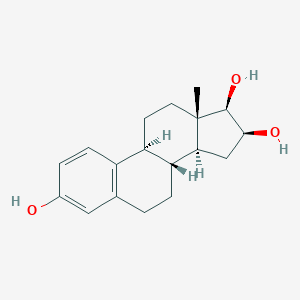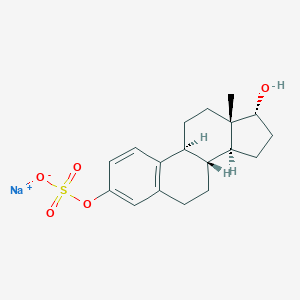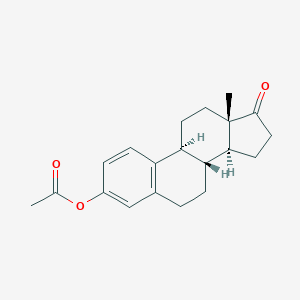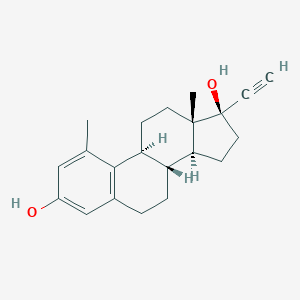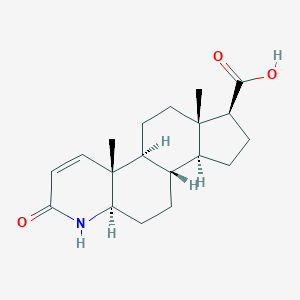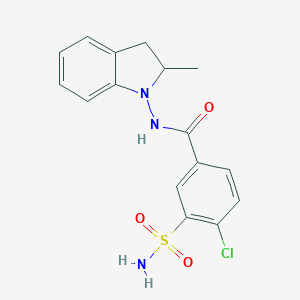
Indapamid
Übersicht
Beschreibung
Indapamide is a thiazide-like diuretic primarily used in the treatment of hypertension and edema associated with congestive heart failure. It is known for its dual action as both a diuretic and a vasodilator, making it effective in reducing blood pressure and preventing cardiovascular events .
Wissenschaftliche Forschungsanwendungen
Indapamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zu Diuretikumsmechanismen und Arzneimittelwechselwirkungen eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf den zellulären Ionen-Transport und seine potenziellen schützenden Wirkungen gegen oxidativen Stress.
Medizin: Ausgiebig auf seine blutdrucksenkenden und kardioprotektiven Eigenschaften untersucht. Es wird auch in klinischen Studien eingesetzt, um seine Wirksamkeit in Kombination mit anderen blutdrucksenkenden Medikamenten zu bewerten.
Industrie: Verwendet in der Entwicklung neuer pharmazeutischer Formulierungen und als Referenzstandard in der Qualitätskontrolle
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch einen doppelten Mechanismus:
Diuretische Wirkung: Es hemmt den Natrium-Chlorid-Symporter im distalen gewundenen Tubulus des Nephrons, was zu einer erhöhten Ausscheidung von Natrium und Wasser führt.
Vasodilatorische Wirkung: this compound induziert Vasodilatation durch Hemmung des Kalziumeinstroms in glatte Gefäßmuskelzellen, wodurch der periphere Widerstand reduziert und der Blutdruck gesenkt wird .
Ähnliche Verbindungen:
Hydrochlorothiazid: Ein weiteres Thiazid-Diuretikum, das bei Bluthochdruck und Ödemen eingesetzt wird.
Chlorthalidon: Ein thiazidähnliches Diuretikum mit einer längeren Wirkdauer im Vergleich zu this compound.
Furosemid: Ein Schleifendiuretikum, das bei schwereren Fällen von Ödemen und Bluthochdruck eingesetzt wird
Eindeutigkeit von this compound: this compound ist aufgrund seiner kombinierten diuretischen und vasodilatorischen Wirkung einzigartig, wodurch ein umfassenderer Ansatz zur Behandlung von Bluthochdruck geboten wird. Im Gegensatz zu einigen anderen Diuretika beeinflusst this compound den Glukose- oder Lipidstoffwechsel nicht signifikant, was es zu einer bevorzugten Wahl für Patienten mit Stoffwechselproblemen macht .
Wirkmechanismus
Target of Action
Indapamide primarily targets the Na+/Cl- cotransporter located in the proximal segment of the distal convoluted tubule in the nephron . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the normal reabsorption process in the nephron, leading to increased excretion of sodium and water . This diuresis reduces blood volume and decreases peripheral vascular resistance, contributing to the antihypertensive effect of Indapamide .
Pharmacokinetics
Indapamide is characterized by biphasic elimination . In healthy subjects, its elimination half-life can range from 13.9 to 18 hours . This long half-life supports once-daily dosing . The bioavailability of Indapamide is virtually complete after an oral dose and is unaffected by food or antacids .
Action Environment
Environmental factors such as diet and other medications can influence the action of Indapamide. For example, a diet high in sodium can counteract the diuretic and antihypertensive effects of Indapamide. Additionally, certain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can decrease the effectiveness of Indapamide . Therefore, it’s important for patients to discuss their diet and any medications they’re taking with their healthcare provider to ensure the optimal effectiveness of Indapamide.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Indapamide interacts with various enzymes and proteins in the body. It is highly lipid-soluble due to its indoline moiety . This characteristic likely explains why indapamide’s renal clearance makes up less than 10% of its total systemic clearance .
Cellular Effects
Indapamide has significant effects on various types of cells and cellular processes. It influences cell function by reducing the fluid and salt retention associated with congestive heart failure . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indapamide exerts its effects at the molecular level through several mechanisms. It inhibits the reabsorption of sodium and chloride ions in the cortical diluting segment of the ascending limb of Henle’s loop . This leads to an increase in the excretion of sodium and water, reducing blood pressure .
Temporal Effects in Laboratory Settings
The effects of Indapamide have been studied over time in laboratory settings. It has been found that there is no significant change from baseline in serum lipid levels and glucose levels after 2 to 3 months’ treatment with indapamide . This neutral effect was maintained after 9 and 12 months of treatment .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Indapamid erfolgt typischerweise durch Kondensation von 4-Chlor-3-sulfamoylbenzoylchlorid mit 2-Methylindolin. Die Reaktion wird in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound konzentriert sich auf die Optimierung von Ausbeute und Reinheit. Ein Verfahren beinhaltet die Kontrolle des Wassergehalts im Reaktionssystem und die Verwendung von Methylendichlorid als Lösungsmittel anstelle von Tetrahydrofuran. Dieser Ansatz reduziert die Produktionskosten und minimiert Verunreinigungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indapamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen eingesetzt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole werden in Gegenwart einer Base eingesetzt
Wichtigste Produkte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Sulfonamide
Vergleich Mit ähnlichen Verbindungen
Hydrochlorothiazide: Another thiazide diuretic used for hypertension and edema.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Furosemide: A loop diuretic used for more severe cases of edema and hypertension
Uniqueness of Indapamide: Indapamide is unique due to its combined diuretic and vasodilatory effects, which provide a more comprehensive approach to managing hypertension. Unlike some other diuretics, indapamide does not significantly affect glucose or lipid metabolism, making it a preferred choice for patients with metabolic concerns .
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAHWYSQHTHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044633 | |
| Record name | Indapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |
| Record name | SID855885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle. | |
| Record name | Indapamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26807-65-8 | |
| Record name | Indapamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indapamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indapamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indapamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162, 161 °C | |
| Record name | Indapamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
